molecular formula C22H20N2O5 B2751358 (4-(Benzofuran-2-carbonyl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone CAS No. 921055-44-9

(4-(Benzofuran-2-carbonyl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone

Cat. No.: B2751358
CAS No.: 921055-44-9
M. Wt: 392.411
InChI Key: BEUOLPAGIJCHIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Benzofuran-Piperazine Hybrid Compounds

The integration of benzofuran and piperazine motifs represents a strategic advancement in medicinal chemistry, rooted in decades of pharmacophore optimization. Early work in this domain focused on synthesizing hybrid molecules to exploit the complementary biological activities of both scaffolds. For instance, initial studies demonstrated that benzofuran derivatives exhibit anti-inflammatory and anticancer properties, while piperazine moieties enhance pharmacokinetic profiles through improved solubility and bioavailability.

A landmark 2016 study synthesized benzofuran-N-aryl piperazine hybrids and identified compound 16 as a dual-action agent with nitric oxide inhibition (IC~50~ = 5.28 μM) and cytotoxic activity against lung (A549) and gastric (SGC7901) cancer cell lines (IC~50~ = 0.12 μM and 2.75 μM, respectively). This work laid the foundation for subsequent structural refinements, including the incorporation of dioxane rings to modulate receptor binding specificity. By 2022, researchers expanded this approach by hybridizing benzofuran with pieridine and thiosemicarbazone groups, though piperazine-containing hybrids like compound 3 showed comparatively weaker anticancer activity.

Significance in Medicinal Chemistry Research

Benzofuran-piperazine hybrids occupy a critical niche in drug discovery due to their versatility in targeting multiple disease pathways. For example:

  • Anticancer Applications : Hybrids such as compound 5 (IC~50~ = 12.61 μM against HePG2) leverage benzofuran’s intercalation potential and piperazine’s role in disrupting cancer cell signaling.
  • Antitubercular Activity : Piperazine-benzofuran sulfonamide derivatives (e.g., 4a , MIC = 0.78 μg/mL against Mycobacterium tuberculosis) outperform first-line drugs like ethambutol (MIC = 1.56 μg/mL).
  • Structural Tunability : The piperazine nitrogen atoms serve as anchors for functional group additions, enabling precise modulation of electronic and steric properties.

Table 1: Key Pharmacological Data for Selected Benzofuran-Piperazine Hybrids

Compound Biological Activity IC~50~/MIC Reference
16 Anti-inflammatory (NO inhibition) 5.28 μM
4a Antitubercular (Mtb H37Rv) 0.78 μg/mL
5 Anticancer (HePG2) 12.61 μM

Evolution of Molecular Hybridization Strategies

Modern hybridization techniques emphasize modular synthesis to merge pharmacophoric elements. A 2021 study detailed a four-step protocol to conjugate ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate with amino acids and sulfonamide groups, yielding derivatives with enhanced antitubercular potency. Key advancements include:

  • Coupling Reagents : Use of HATU and DIPEA for amide bond formation between benzofuran-piperazine cores and amino acids.
  • Protection-Deprotection Strategies : Boc-group chemistry to selectively functionalize piperazine nitrogens without side reactions.
  • Diversity-Oriented Synthesis : Combinatorial libraries generated by varying substituents on the benzofuran ring and piperazine side chains.

Research Objectives and Theoretical Framework

Recent studies aim to optimize the dual-functionality of benzofuran-piperazine hybrids through:

  • Bioisosteric Replacement : Substituting the benzofuran oxygen with sulfur to enhance metabolic stability.
  • Polypharmacology : Designing hybrids that concurrently inhibit PI3K and VEGFR-2 pathways in cancer.
  • Selectivity Optimization : Reducing off-target effects by introducing bulky dioxane groups, as seen in (4-(benzofuran-2-carbonyl)piperazin-1-yl)(2,3-dihydrobenzo[b]dioxin-2-yl)methanone.

Properties

IUPAC Name

[4-(1-benzofuran-2-carbonyl)piperazin-1-yl]-(2,3-dihydro-1,4-benzodioxin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O5/c25-21(19-13-15-5-1-2-6-16(15)28-19)23-9-11-24(12-10-23)22(26)20-14-27-17-7-3-4-8-18(17)29-20/h1-8,13,20H,9-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEUOLPAGIJCHIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2COC3=CC=CC=C3O2)C(=O)C4=CC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-(Benzofuran-2-carbonyl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone represents a novel class of bioactive molecules that have garnered attention for their potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C23H24N2O4\text{C}_{23}\text{H}_{24}\text{N}_2\text{O}_4

This structure includes a piperazine ring linked to a benzofuran moiety and a benzo[d][1,4]dioxin group, which are known for their diverse biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing piperazine and benzofuran derivatives. For instance, a series of piperazine-benzofuran hybrids were synthesized and evaluated against Mycobacterium tuberculosis (Mtb) with promising results. Specific derivatives exhibited Minimum Inhibitory Concentrations (MICs) as low as 0.78 µg/mL, demonstrating superior activity compared to traditional antibiotics like ethambutol .

CompoundMIC (µg/mL)Comparison
4a0.78Superior to ethambutol
4d1.56Equivalent to ethambutol

Anticancer Activity

The compound's anticancer potential has also been investigated. In vitro studies have shown that derivatives of this compound can inhibit cell proliferation in various cancer cell lines. For example, complexes derived from similar structures demonstrated significant cytotoxic effects on pancreatic and gastric cancer cells, indicating potential for development into anticancer agents .

The biological activity of the compound is thought to be mediated through multiple mechanisms:

  • Inhibition of Enzymatic Activity : The presence of the piperazine moiety may enhance binding affinity to specific enzymes involved in cancer progression or microbial resistance.
  • Cell Cycle Arrest : Studies suggest that certain derivatives can induce apoptosis in cancer cells by upregulating caspase pathways, leading to increased rates of cell death .

Case Studies

  • Study on Antimicrobial Efficacy : A recent publication detailed the synthesis and testing of various piperazine-benzofuran hybrids against Mtb. Compounds were characterized using analytical methods and showed low toxicity alongside potent antimicrobial activity .
  • Anticancer Research : Research involving the synthesis of metal complexes from similar frameworks indicated that these compounds could significantly inhibit proliferation in human pancreatic cancer cell lines (Patu8988) and human gastric cancer cell lines (SGC7901). The study utilized MTT assays and flow cytometry for efficacy assessment .

Comparison with Similar Compounds

UK-33274 ([4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(2,3-dihydro-1,4-benzodioxin-3-yl)methanone)

  • Structural Differences: Replaces the benzofuran group with a 4-amino-6,7-dimethoxyquinazolinyl unit. The quinazoline core introduces additional hydrogen-bonding sites via amino and methoxy groups.
  • Functional Implications : The quinazoline moiety is often associated with kinase inhibition (e.g., EGFR inhibitors), suggesting UK-33274 may target enzymatic pathways distinct from the benzofuran-containing compound .

Table 1: Key Structural Comparisons

Compound Core Structure Substituents/Moieties Molecular Weight
Target Compound Benzofuran + Benzodioxin Piperazine, Carbonyl linkages ~439.4*
UK-33274 Quinazoline + Benzodioxin 4-Amino, 6,7-dimethoxy, Piperazine ~466.5
Compound 30 2,3-Dihydrobenzofuran 4-Chlorobenzyl, Piperidine 370.16

*Estimated based on analogous structures.

2,3-Dihydrobenzofuran Derivatives as Cannabinoid Receptor Agonists

highlights compounds such as [3-(4-Chlorobenzyl)-3-methyl-2,3-dihydrobenzofuran-6-yl]piperidin-1-ylmethanone (30) and [3-[(4-Methoxyphenyl)methyl]-3-methyl-2,3-dihydrobenzofuran-6-yl]-(1-piperidyl)methanone (31). These share the dihydrobenzofuran core but lack the benzodioxin group.

  • Key Differences: Substituents: Chloro (30) vs. Linkers: Piperidine vs. piperazine in the target compound may influence conformational flexibility and solubility .
  • Activity : Compound 30 exhibits CB2 agonism, suggesting the target compound’s benzodioxin group could modulate selectivity for other receptors (e.g., serotonin or adrenergic receptors) .

Oxadiazole-Containing Analogues

The compound 2-[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone () replaces the benzofuran with a 1,3,4-oxadiazole ring.

Anticancer and PARP-1 Inhibition Potential

describes benzofuran-pyrazole hybrids (e.g., Compound IV ) with anticancer activity. While the target compound lacks a pyrazole ring, its benzofuran and carbonyl groups may similarly interact with PARP-1 or DNA repair pathways. Comparative studies on IC50 values for PARP-1 inhibition could clarify efficacy differences .

Computational Similarity Analysis

Using Tanimoto coefficients (), the target compound’s binary fingerprint would show moderate similarity (~0.4–0.6) to UK-33274 due to shared piperazine and benzodioxin motifs. Lower similarity (~0.2–0.3) with oxadiazole-containing analogues highlights the impact of core structure divergence .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.